molecular formula C11H10N2O2 B2444219 5-Methyl-3-phenylisoxazole-4-carboxamide CAS No. 4340-44-7

5-Methyl-3-phenylisoxazole-4-carboxamide

Cat. No.: B2444219
CAS No.: 4340-44-7
M. Wt: 202.213
InChI Key: CFEABDMXHARUJU-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-Methyl-3-phenylisoxazole-4-carboxylic acid with aniline derivatives. The reaction is usually carried out in the presence of coupling agents and solvents like methanol or ethanol . Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Methyl-3-phenylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-phenylisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEABDMXHARUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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